4-bromo-N-cyclopropyl-2-methylbenzenesulfonamide
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Overview
Description
4-bromo-N-cyclopropyl-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H12BrNO2S and a molecular weight of 290.18 g/mol It is characterized by the presence of a bromine atom, a cyclopropyl group, and a methyl group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclopropyl-2-methylbenzenesulfonamide typically involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclopropyl-2-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
4-bromo-N-cyclopropyl-2-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopropyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-cyclopropyl-N-methylbenzenesulfonamide
- 2-bromo-N-methylbenzenesulfonamide
- N-cyclopropyl-4-methylbenzenesulfonamide
Uniqueness
4-bromo-N-cyclopropyl-2-methylbenzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H12BrNO2S |
---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
4-bromo-N-cyclopropyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12BrNO2S/c1-7-6-8(11)2-5-10(7)15(13,14)12-9-3-4-9/h2,5-6,9,12H,3-4H2,1H3 |
InChI Key |
GERGPGFADZXDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
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